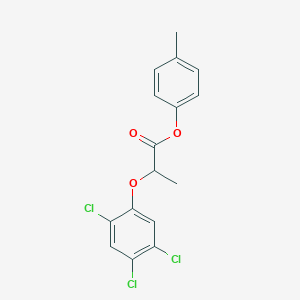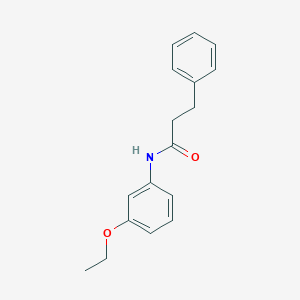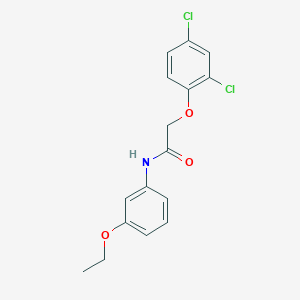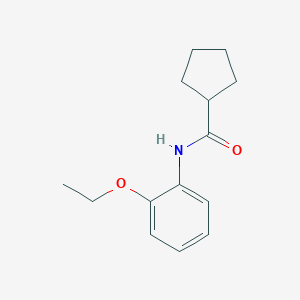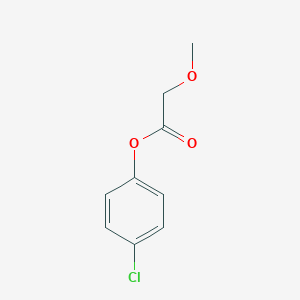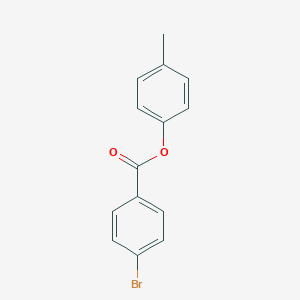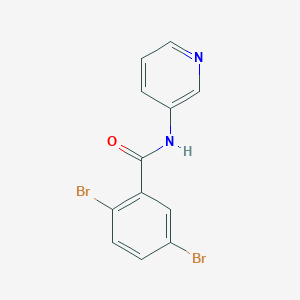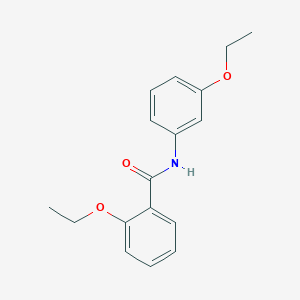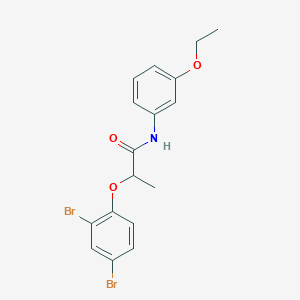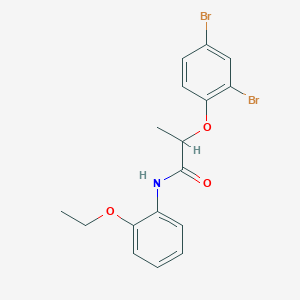
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. BPCA belongs to the class of compounds known as fenamates, which are nonsteroidal anti-inflammatory drugs (NSAIDs) that have been used to treat pain and inflammation. However, BPCA has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to have potential therapeutic properties for various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease. In cancer research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and promote apoptosis, or programmed cell death. In Alzheimer's disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In inflammatory bowel disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to reduce inflammation and improve intestinal barrier function.
Mechanism of Action
The exact mechanism of action of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has also been found to modulate the activity of various signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to have various biochemical and physiological effects. In cancer research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to induce cell cycle arrest and promote apoptosis. In Alzheimer's disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to reduce the accumulation of amyloid-beta and improve cognitive function. In inflammatory bowel disease research, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been shown to reduce inflammation and improve intestinal barrier function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it has been found to have low toxicity and high selectivity for COX-2 inhibition. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation of using N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to develop new formulations of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential side effects.
Conclusion
In conclusion, N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide, or N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide has been found to have unique properties that make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide and its potential side effects, as well as to investigate its potential as a therapeutic agent for other diseases.
Synthesis Methods
N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-sec-butylphenol with 4-chlorophenol to form 2-(4-chlorophenoxy)-2-sec-butylphenol. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(4-chlorophenoxy)-2-sec-butylphenylacetate. Finally, this compound is hydrolyzed to form N-(2-sec-butylphenyl)-2-(4-chlorophenoxy)acetamide.
properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-3-13(2)16-6-4-5-7-17(16)20-18(21)12-22-15-10-8-14(19)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
InChI Key |
QNNBLCVMFQLQAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




